REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]1[C:13]([O:14]C)=[C:12]([F:16])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9]>C(Cl)Cl.C1COCC1.O>[F:5][C:6]1[C:13]([OH:14])=[C:12]([F:16])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1OC)F
|
Name
|
|
Quantity
|
2.179 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hrs at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 30 min. at 80° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 10N NaOH and Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O/EtOAc (2/1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layers were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC(=C1O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |